

Foundational Studies of Ova Peptide (257-264): A Technical Guide for Researchers

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chicken ovalbumin (Ova) peptide spanning amino acids 257-264, commonly known by its single-letter amino acid sequence SIINFEKL, is a cornerstone model antigen in the field of immunology. Its well-defined characteristics and potent immunogenicity have made it an indispensable tool for dissecting the fundamental mechanisms of CD8+ T-cell-mediated immunity, evaluating novel vaccine platforms, and advancing cancer immunotherapy strategies. This technical guide provides a comprehensive overview of foundational studies utilizing the Ova (257-264) peptide, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Core Concepts: MHC Class I Presentation and T-Cell Recognition

The immunological significance of the Ova (257-264) peptide lies in its role as a potent, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope.[1] In essence, this octapeptide is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb on the surface of antigen-presenting cells (APCs) or infected/cancerous cells. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ T cells, such as those from the widely used OT-I transgenic mouse model, initiating a cascade of signaling events that lead to T-cell activation, proliferation, and effector functions, including the killing of target cells.

Quantitative Data Summary



The following tables summarize key quantitative data from foundational studies involving the Ova (257-264) peptide, providing a basis for experimental design and data comparison.

Table 1: Binding Affinity of Ova (257-264) to H-2Kb

| Parameter | Value | Method | Reference |
|----------------------------|---|------------------------------------|-----------|
| Dissociation Constant (Kd) | 3.04 nM | Surface Plasmon Resonance (SPR) | [1] |
| IC50 | Not directly reported, but characterized by high affinity | Competition Assays | [2] |

Table 2: In Vivo Cytotoxicity Data

| Immunization/ Treatment | Specific Lysis (%) | Time Point | Mouse Model | Reference |
|---|-----------------------|-------------------------------|--------------|-----------|
| Ovalbumin- loaded 3.5 µm particles | 46% | 18 hours post- transfer | C57BL/6 | [3] |
| Ovalbumin- loaded 35 nm particles + CpG | 87% | 18 hours post- transfer | C57BL/6 | [3] |
| SIINFEKL-pulsed Nanoparticles (100 µM) | 62.7% | 7 days post-last immunization | C57BL/6 | [4] |
| B16 cells pulsed with 10 ⁻⁶ M SIINFEKL | 96% | 24 hours (in vitro) | OT-I T-cells | [5] |

Table 3: Frequency of Ova (257-264)-Specific CD8+ T-Cells



| Assay | Stimulus/Treat ment | Frequency | Cell Type | Reference |
|---|----------------------------------|---------------------------|-------------|-----------|
| IFN-γ ELISpot | Dexosome-OVA immunization | ~1500 spots/10^6 cells | Splenocytes | [6] |
| Intracellular Cytokine Staining (IFN-y) | Dexosome-OVA immunization | ~1.5% of CD8+ T-cells | Splenocytes | [6] |
| Tetramer Staining | SIINFEKL-pulsed Nanoparticles | ~3.5% of CD8+ T-cells | Whole Blood | [4] |

Key Experimental Protocols

Detailed methodologies for cornerstone experiments involving the Ova (257-264) peptide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CTLs to kill target cells in a living animal.[7] [8]

Materials:

- Immunized and naive C57BL/6 mice
- Splenocytes from naive C57BL/6 mice
- Ova (257-264) (SIINFEKL) peptide
- Carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations
- Phosphate-buffered saline (PBS)
- Complete RPMI-1640 medium
- Flow cytometer



Protocol:

- · Prepare Target Cells:
 - Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.
 - Divide the splenocytes into two populations.
 - Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).
 - \circ Pulse the CFSEhigh cells with 1-10 μ M SIINFEKL peptide for 30-60 minutes at 37°C. The CFSElow cells serve as an unpulsed control.
 - Wash both cell populations to remove excess peptide and CFSE.
 - Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
- Adoptive Transfer:
 - Inject the mixed cell population intravenously into immunized and naive control mice.
- Analysis:
 - After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
 - Analyze the splenocytes by flow cytometry, gating on the CFSE-positive populations.
 - Determine the ratio of CFSElow to CFSEhigh cells in both immunized and naive mice.
- Calculation of Specific Lysis:
 - \circ Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1
 - (Ratio naive / Ratio immunized)) * 100 where Ratio = (% CFSElow / % CFSEhigh).

IFN-y ELISpot Assay



This assay quantifies the number of IFN-y-secreting cells upon antigen-specific stimulation.[9] [10][11][12]

Materials:

- PVDF-membrane 96-well ELISpot plates
- Anti-mouse IFN-y capture antibody
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- AP or HRP substrate (e.g., BCIP/NBT or AEC)
- · Splenocytes from immunized mice
- Ova (257-264) (SIINFEKL) peptide
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Blocking solution (e.g., PBS with 5% BSA or 10% FBS)

Protocol:

- Plate Coating:
 - Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.
 - Coat the wells with anti-mouse IFN-y capture antibody overnight at 4°C.
- · Blocking:
 - Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.



- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of splenocytes from immunized mice.
 - Add the splenocytes to the wells at a desired density (e.g., 2x105 to 5x105 cells/well).
 - Stimulate the cells with Ova (257-264) peptide at a final concentration of 1-10 μg/mL.
 Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
 - Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- Detection:
 - Wash the wells to remove cells.
 - Add the biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
 - Wash the plate and add the appropriate substrate. Monitor for spot development.
- Analysis:
 - Stop the reaction by washing with water.
 - Allow the plate to dry completely.
 - Count the spots in each well using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This technique allows for the identification and quantification of cytokine-producing cells within a mixed population.

Materials:

Splenocytes from immunized mice



- Ova (257-264) (SIINFEKL) peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorescently-conjugated antibodies against cell surface markers (e.g., CD8, CD44)
- Fluorescently-conjugated antibody against IFN-y
- · Fixation/Permeabilization buffer
- Flow cytometer

Protocol:

- · Cell Stimulation:
 - Prepare a single-cell suspension of splenocytes.
 - Stimulate the cells with Ova (257-264) peptide (1-10 μg/mL) in complete medium for 4-6 hours at 37°C.
 - For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly.
- Surface Staining:
 - Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.
- Fixation and Permeabilization:
 - Wash the cells to remove unbound antibodies.
 - Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
 - Wash the cells and resuspend in permeabilization buffer.
- Intracellular Staining:



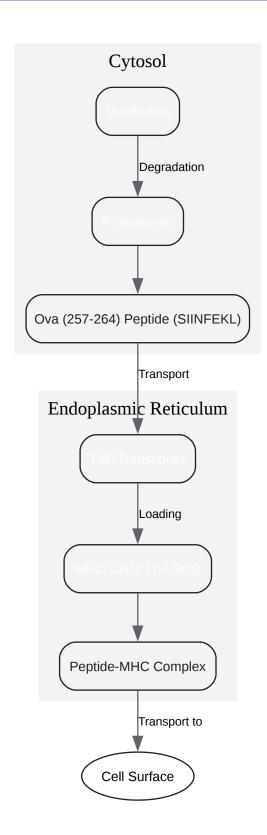
- Add the fluorescently-conjugated anti-IFN-y antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
- Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells producing IFN-y.

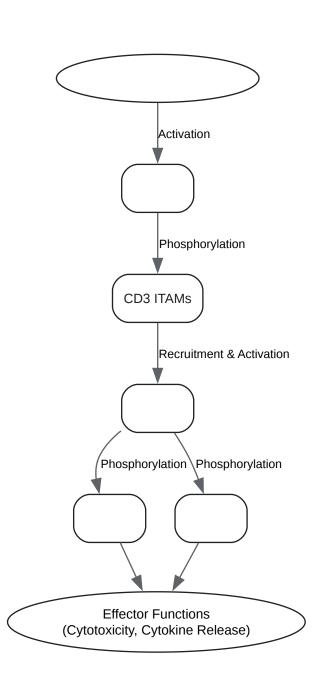
Visualizing the Molecular Machinery

Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes involved in the immune response to Ova (257-264).

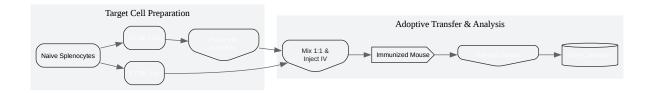
Antigen Processing and Presentation Pathway











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